Homoferreirin Homoferreirin Homoferreirin belongs to the class of organic compounds known as 4'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, homoferreirin is considered to be a flavonoid lipid molecule. Homoferreirin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, homoferreirin is primarily located in the membrane (predicted from logP). Homoferreirin can be biosynthesized from flavanone. Outside of the human body, homoferreirin can be found in chickpea and pulses. This makes homoferreirin a potential biomarker for the consumption of these food products.
Homoferreirin is a dihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5 and 7 and methoxy groups at positions 2' and 4' respectively. It has a role as a plant metabolite. It is a dimethoxyflavanone and a dihydroxyflavanone. It derives from a flavanone.
Brand Name: Vulcanchem
CAS No.: 482-01-9
VCID: VC21337674
InChI: InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3
SMILES: COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC
Molecular Formula: C17H16O6
Molecular Weight: 316.3 g/mol

Homoferreirin

CAS No.: 482-01-9

Cat. No.: VC21337674

Molecular Formula: C17H16O6

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

Homoferreirin - 482-01-9

CAS No. 482-01-9
Molecular Formula C17H16O6
Molecular Weight 316.3 g/mol
IUPAC Name 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3
Standard InChI Key LMLDNMHDNFCNCW-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC
Canonical SMILES COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC
Melting Point 168-169°C

Chemical Structure and Properties

Homoferreirin belongs to the class of organic compounds known as 4'-O-methylated isoflavonoids, specifically classified as a dihydroxyflavanone. The compound has a molecular formula of C17H16O6 and a molecular weight of 316.30 g/mol . Its structure is characterized by a flavanone backbone substituted with hydroxyl groups at positions 5 and 7 and methoxy groups at positions 2' and 4' respectively . The IUPAC name for Homoferreirin is 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-one .

The chemical structure of Homoferreirin includes multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups provides potential antioxidant properties through hydrogen donation mechanisms, while the methoxy groups influence its lipophilicity and binding affinity to biological targets. The compound has a planar structure with three rings, characteristic of flavonoid compounds.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Homoferreirin based on experimental and computational analyses.

PropertyValueSource
Molecular FormulaC17H16O6
Average Molecular Weight316.3053 g/mol
Monoisotopic Molecular Weight316.094688244
CAS Registry Number482-01-9
LogP (Octanol-Water)2.716
Water Solubility7.52 × 10^-2 g/L
pKa (Strongest Acidic)7.91
pKa (Strongest Basic)-3.86
Polar Surface Area85.22 Ų
Rotatable Bond Count3

Natural Sources and Distribution

Homoferreirin has been identified in several plant species, particularly those belonging to the Fabaceae family. The compound was initially isolated from the heartwood of Ougeinia dalbergioides (now known as Desmodium oojeinense) . It has also been detected in Cicer arietinum (chickpeas) and other pulses, making it a potential biomarker for the consumption of these foods .

Recent phytochemical studies have expanded our knowledge of the natural distribution of Homoferreirin. The compound has been tentatively identified in heartwood extracts of Dalbergia tonkinensis, a species known for its rich content of bioactive flavonoids . The presence of Homoferreirin in various Dalbergia species is particularly noteworthy, as these plants have been traditionally used in herbal medicine across different cultures.

Plant Sources of Homoferreirin

Table 2 presents the known plant sources of Homoferreirin and their taxonomic classification.

Plant SpeciesFamilyPlant PartDetection MethodReference
Ougeinia dalbergioides (Desmodium oojeinense)FabaceaeHeartwoodNot specified
Cicer arietinum (Chickpea)FabaceaeSeedsNot specified
Dalbergia tonkinensisFabaceaeHeartwoodUHPLC-MS
Various pulsesFabaceaeSeedsNot specified

Analytical Methods for Identification

The identification and quantification of Homoferreirin in plant extracts typically involve chromatographic techniques coupled with mass spectrometry. Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) has been particularly effective in detecting and characterizing this compound in complex plant matrices.

In the analysis of Dalbergia tonkinensis heartwood extracts, Homoferreirin was identified based on its characteristic mass spectrometry profile. The compound exhibited an excimer ion peak at m/z 317.1011 [M+H]+ (δ = -1.49 ppm) with the molecular formula C17H16O6 . The fragmentation pattern revealed characteristic secondary fragments, including m/z 289.1065 [M+H-CO]+, m/z 257.0802 [M+H-CO-CH3OH]+, m/z 229.0855 [M+H-CO-CH3OH-CO]+, m/z 197.0595 [M+H-CO-CH3OH-CO-CH3OH]+, and m/z 179.0697 [M+H-CO-CH3OH-CO-CH3OH-H2O]+ .

Mass Spectrometry Data for Homoferreirin

The fragmentation pattern in mass spectrometry provides valuable information for the structural elucidation of Homoferreirin. Table 3 summarizes the key mass spectrometry data reported for this compound.

MS ParameterValueInterpretationReference
Excimer ion peakm/z 317.1011 [M+H]+Molecular ion
Fragment 1m/z 289.1065[M+H-CO]+
Fragment 2m/z 257.0802[M+H-CO-CH3OH]+
Fragment 3m/z 229.0855[M+H-CO-CH3OH-CO]+
Fragment 4m/z 197.0595[M+H-CO-CH3OH-CO-CH3OH]+
Fragment 5m/z 179.0697[M+H-CO-CH3OH-CO-CH3OH-H2O]+

These mass spectrometry data are consistent with the structure of Homoferreirin and provide a reliable method for its identification in complex mixtures.

Biological ActivityEvidenceReference
AntioxidantStructural features (hydroxyl groups at positions 5 and 7) similar to known antioxidant flavonoids
Enzyme regulationCorrelation with activities of key enzymes (4CL, ALDH, UGT, PPO)
Anti-inflammatoryPotential activity based on activities of related flavonoids from Dalbergia species
AntimicrobialPotential activity based on activities of related flavonoidsInferred
Estrogenic/HormonalPotential activity as an isoflavonoidInferred

Research Applications and Future Directions

The unique chemical structure and potential biological activities of Homoferreirin make it a compound of interest for various research applications. As a natural isoflavonoid with potential antioxidant and other bioactivities, Homoferreirin may have applications in pharmaceutical, nutraceutical, and cosmetic industries.

Analytical Standards and Biomarkers

As a compound present in chickpeas and other pulses, Homoferreirin has potential applications as a biomarker for the consumption of these foods . The development of sensitive and specific analytical methods for the detection and quantification of Homoferreirin in biological samples could facilitate nutritional and epidemiological studies focusing on the relationship between pulse consumption and health outcomes.

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